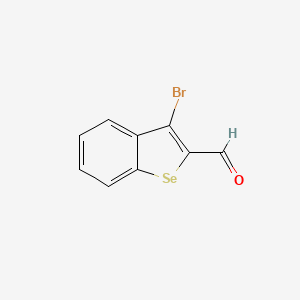

3-Bromo-1-benzoselenophene-2-carbaldehyde

Description

Properties

CAS No. |

26581-53-3 |

|---|---|

Molecular Formula |

C9H5BrOSe |

Molecular Weight |

288.01 g/mol |

IUPAC Name |

3-bromo-1-benzoselenophene-2-carbaldehyde |

InChI |

InChI=1S/C9H5BrOSe/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H |

InChI Key |

YWAKTOHBQHDRKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C([Se]2)C=O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzoselenophene-2-carbaldehyde typically involves the bromination of benzoselenophene followed by formylation. The reaction conditions require careful control of temperature and the use of specific reagents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-benzoselenophene-2-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium methoxide (NaOCH₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or aldehydes.

Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

3-Bromo-1-benzoselenophene-2-carbaldehyde has several applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3-Bromo-1-benzoselenophene-2-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Positional Isomers: 2-Bromo-1-benzoselenophene-3-carbaldehyde

The positional isomer 2-bromo-1-benzoselenophene-3-carbaldehyde (CAS 26526-30-7) shares the same molecular formula and weight but differs in substituent placement. Key distinctions include:

The isomerism significantly impacts reactivity. For example, the aldehyde's position influences accessibility in catalytic cycles, while bromine placement affects coupling efficiency.

Heteroatom Variants: Selenium vs. Sulfur/Oxygen

Replacing selenium with sulfur or oxygen alters electronic and physical properties:

| Compound | Heteroatom | Polarizability | λmax (UV-Vis) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | Se | High | ~320 nm* | Not reported |

| 3-Bromo-1-benzothiophene-2-carbaldehyde | S | Moderate | ~280 nm | 150–152 |

| 3-Bromo-1-benzofuran-2-carbaldehyde | O | Low | ~260 nm | 145–147 |

*Estimated based on selenium’s red-shifting effect.

- Selenium's polarizability enhances charge transport in organic electronics, making it superior to sulfur or oxygen analogs in semiconductor applications.

- Thermal Stability : Selenium derivatives may exhibit lower melting points due to weaker Se–C bonds compared to S–C or O–C bonds.

Halogenated Derivatives: Bromine vs. Other Halogens

Substituting bromine with chlorine or iodine modifies reactivity and applications:

| Compound | Halogen | Bond Strength (C–X) | Suzuki Coupling Efficiency |

|---|---|---|---|

| This compound | Br | Moderate | High |

| 3-Chloro-1-benzoselenophene-2-carbaldehyde | Cl | Stronger | Low |

| 3-Iodo-1-benzoselenophene-2-carbaldehyde | I | Weaker | Very High |

- Bromine balances reactivity and stability, making it ideal for controlled cross-couplings.

- Iodine offers faster reaction kinetics but lower stability under storage.

Aldehyde-Functionalized Analogues

The aldehyde group’s position and electronic environment influence downstream reactivity:

| Compound | Aldehyde Position | Reactivity in Condensations |

|---|---|---|

| This compound | C2 | High (due to Se conjugation) |

| 3-Bromo-1-benzoselenophene-4-carbaldehyde | C4 | Moderate |

| 2-Bromo-1-benzoselenophene-3-carbaldehyde | C3 | Moderate (steric hindrance) |

The C2 aldehyde in the target compound benefits from conjugation with the selenium atom, enhancing electrophilicity.

Q & A

Q. What are the key synthetic steps and optimization strategies for preparing 3-Bromo-1-benzoselenophene-2-carbaldehyde?

- Methodological Answer : The synthesis involves bromination of the benzoselenophene core followed by formylation. Key steps include:

Bromination : Use electrophilic brominating agents (e.g., Br₂ in H₂SO₄ or NBS) under controlled temperatures (0–5°C) to avoid over-bromination.

Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) at 60–80°C for 6–12 hours.

Optimization tips:

- Solvent choice (tetrahydrofuran or DCM) impacts reaction rates and yields due to polarity effects .

- Monitor reaction progress via TLC or HPLC to prevent side-product formation.

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aldehyde protons (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Selenium’s anisotropic effects may cause peak broadening .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₉H₅BrOSe, 287.999 g/mol) with isotopic patterns matching Br and Se .

- IR Spectroscopy : Detect aldehyde C=O stretching (~1700 cm⁻¹) and C-Se vibrations (~600 cm⁻¹).

- X-ray Crystallography : Resolve selenium’s heavy-atom effects using SHELXL for refinement .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation.

- Storage : Keep in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent aldehyde oxidation .

- Spill Management : Neutralize with sodium bicarbonate and absorb with vermiculite.

Advanced Research Questions

Q. How can crystallographic refinement challenges for selenium-containing compounds be addressed?

- Methodological Answer : Selenium’s high electron density causes absorption and phase errors. Mitigation strategies:

- Use SHELXL for robust refinement: Adjust absorption correction parameters (e.g., SADABS) and employ twin refinement for twinned crystals .

- Collect high-resolution data (≤1.0 Å) to resolve Se–C bond distances (expected ~1.89 Å).

- Validate with Hirshfeld surface analysis to confirm packing interactions .

Q. How can contradictory reaction yields during scale-up synthesis be resolved?

- Methodological Answer : Conduct a Design of Experiments (DOE) to identify critical variables:

- Temperature Gradients : Use jacketed reactors for uniform heating (e.g., 60±2°C vs. bulk heating).

- Catalyst Loading : Test Pd(PPh₃)₄ (2–5 mol%) in Suzuki couplings to optimize cross-coupling efficiency .

- Solvent Purity : Ensure anhydrous THF (H₂O <50 ppm) to prevent aldehyde hydration .

Statistical tools (e.g., ANOVA) help isolate factors causing yield discrepancies.

Q. What strategies enable derivatization of this compound for medicinal chemistry applications?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(dppf)Cl₂) in dioxane/water (3:1) at 80°C .

- Aldehyde Functionalization : Convert to hydrazones (for bioactivity screening) or reduce to alcohols (NaBH₄/MeOH).

- Selenium Modification : Oxidize to selenoxide (H₂O₂/AcOH) for enhanced electrophilicity in nucleophilic substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.